
2-Isopropyl-5-(methoxymethyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-(methoxymethyl)oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(methoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another method involves the transition metal-catalyzed cascade reactions, which provide high yields of the target product .
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-(methoxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Functionalized oxazolidines with various substituents
Applications De Recherche Scientifique
2-Isopropyl-5-(methoxymethyl)oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-(methoxymethyl)oxazolidine involves its interaction with specific molecular targets. In biological systems, oxazolidines can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics, which target the peptidyl transferase center of the bacterial ribosome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.
Oxazolines: Similar five-membered rings with nitrogen and oxygen, but with different substitution patterns.
Thiazolidines: Contain sulfur instead of oxygen in the ring structure.
Uniqueness
2-Isopropyl-5-(methoxymethyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methoxymethyl groups contribute to its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
5-(methoxymethyl)-2-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-9-4-7(11-8)5-10-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
XXHATXRRHTVIOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1NCC(O1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
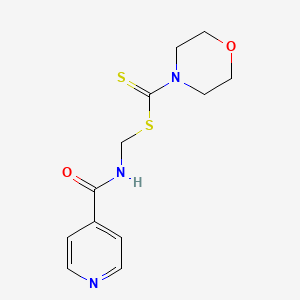
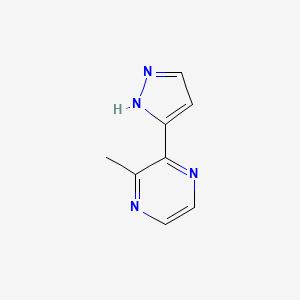
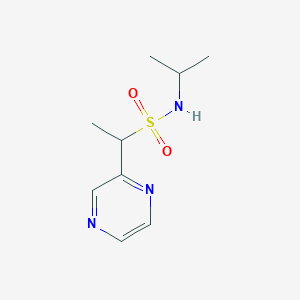
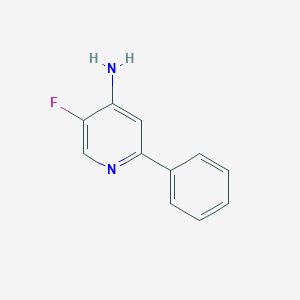
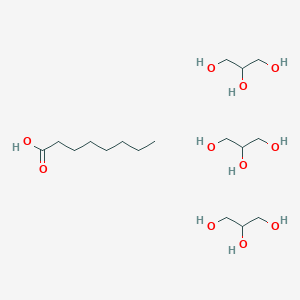
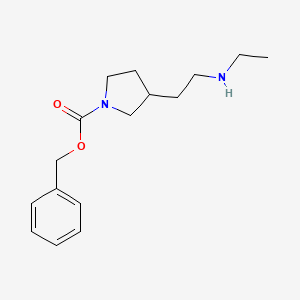

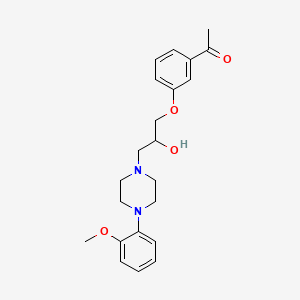

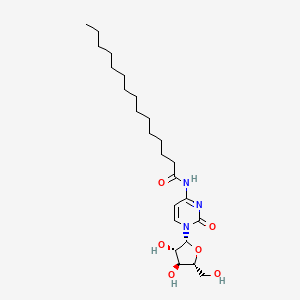
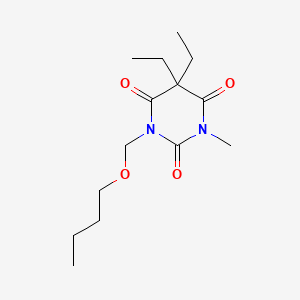
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
